4-(acetylamino)phenyl 2-chloro-5-nitrobenzoate
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Overview
Description
4-(acetylamino)phenyl 2-chloro-5-nitrobenzoate is an organic compound that features both an acetylamino group and a nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acetylamino)phenyl 2-chloro-5-nitrobenzoate typically involves a multi-step process:
Nitration: The starting material, phenyl benzoate, undergoes nitration to introduce the nitro group.
Chlorination: The nitrobenzoate is then chlorinated to introduce the chloro group.
Acetylation: The final step involves acetylation of the amino group to form the acetylamino derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(acetylamino)phenyl 2-chloro-5-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Reduction: The major product of reduction is 4-(acetylamino)phenyl 2-amino-5-nitrobenzoate.
Substitution: The major products depend on the nucleophile used; for example, substitution with an amine would yield an amine derivative.
Scientific Research Applications
4-(acetylamino)phenyl 2-chloro-5-nitrobenzoate has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used in studies to understand the interactions of similar compounds with biological systems.
Mechanism of Action
The mechanism of action of 4-(acetylamino)phenyl 2-chloro-5-nitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The acetylamino group can form hydrogen bonds, while the nitro and chloro groups can participate in various interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(acetylamino)phenyl 2-chloro-5-nitrobenzoate: is similar to compounds like 4-(acetylamino)phenyl 2-chloro-5-nitrobenzoic acid and 4-(acetylamino)phenyl 2-chloro-5-nitrobenzamide.
Uniqueness
This compound: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
(4-acetamidophenyl) 2-chloro-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O5/c1-9(19)17-10-2-5-12(6-3-10)23-15(20)13-8-11(18(21)22)4-7-14(13)16/h2-8H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPPYOXRGRAXSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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